

Pharmacological Profile of 2C-iP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2C-iP

Cat. No.: B593377

[Get Quote](#)

Disclaimer: Publicly available, peer-reviewed pharmacological data for **2C-iP** (4-Isopropyl-2,5-dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological properties of this specific compound have not been formally investigated in detail[1]. Therefore, this document provides an inferred pharmacological profile based on the well-characterized properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C, 2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered illustrative of the probable, but not confirmed, properties of **2C-iP**.

Introduction

2C-iP, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key determinant of a compound's potency and duration of action[2]. Like other members of the 2C family, the psychoactive effects of **2C-iP** are presumed to be mediated primarily through interaction with the serotonergic system, particularly the 5-HT₂ subclass of receptors[2]. Human anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)

The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HT₂ receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-HT_{2a} receptor subtype[2].

Based on data from related 2C compounds, **2C-iP** is expected to be a potent ligand for the 5-HT_{2a} and 5-HT_{2c} receptors, with a lower affinity for the 5-HT_{1a} receptor[2]. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT_{2a} receptor over the 5-HT_{2c} receptor[2]. Unlike many other phenethylamine-based psychoactive substances, 2C compounds are generally inactive as monoamine releasing agents and have negligible affinity for the dopamine, serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (K_i, nM) of **2C-iP** Based on Related Analogue

Compound	5-HT _{2a}	5-HT _{2c}	5-HT _{1a}	SERT	DAT	NET	Reference
2C-iP	Unknown	Unknown	Unknown	Unknown	Unknown	Unknown	
2C-T-2	22 nM	100 nM	1500 nM	>10,000 nM	>10,000 nM	>10,000 nM	[3]
2C-T-4	1 nM	40 nM	150 nM	>4,000 nM	>4,000 nM	>4,000 nM	[3]
2C-T-7	6 nM	59 nM	1500 nM	>10,000 nM	>10,000 nM	>10,000 nM	[3]
2C-I	16 nM (h)	-	-	>10,000 nM	>10,000 nM	>10,000 nM	[6]

| 2C-B | 1.2 nM (EC₅₀) | 0.63 nM (EC₅₀) | - | >10,000 nM | >10,000 nM | >10,000 nM | [7] |

Note: Data for 2C-B are functional potencies (EC₅₀), not binding affinities (K_i). Data for 2C-I transporter affinity is from Eshleman et al., 2013 as cited in[6].

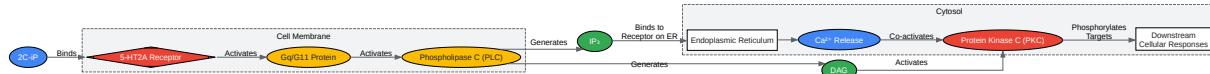

2C compounds are classified as partial agonists at the 5-HT_{2a} and 5-HT_{2B} receptors[3][4]. This partial agonism is believed to be responsible for their psychedelic effects, distinguishing them from full agonists. The activation of the Gq/G₁₁ signaling pathway is the primary downstream consequence of 5-HT_{2a} receptor binding.

Table 2: Inferred Functional Activity (EC₅₀, nM) of **2C-iP** Based on Related Analogue

Compound	5-HT _{2a} Activation	5-HT _{2B} Activation	Reference
2C-iP	Unknown	Unknown	
2C-T-2	10 nM	44 nM	[3]
2C-T-4	1 nM	50 nM	[3]
2C-T-7	53 nM	370 nM	[3]

| 2C-B | 1.2 nM | 13 nM | [7] |

Activation of the 5-HT_{2a} receptor, a Gq/G₁₁-coupled GPCR, initiates a well-defined intracellular signaling cascade. This pathway is central to the pharmacological effects of all serotonergic psychedelics, including presumably **2C-iP**.

[Click to download full resolution via product page](#)

Figure 1: Inferred 5-HT_{2a} Receptor Gq Signaling Pathway for **2C-iP**.

In Vivo Pharmacology (Inferred)

Animal models provide behavioral proxies for assessing the psychedelic potential of novel compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination paradigms are the most relevant.

- **Head-Twitch Response (HTR):** The HTR in rodents is a reliable behavioral marker for 5-HT_{2a} receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely

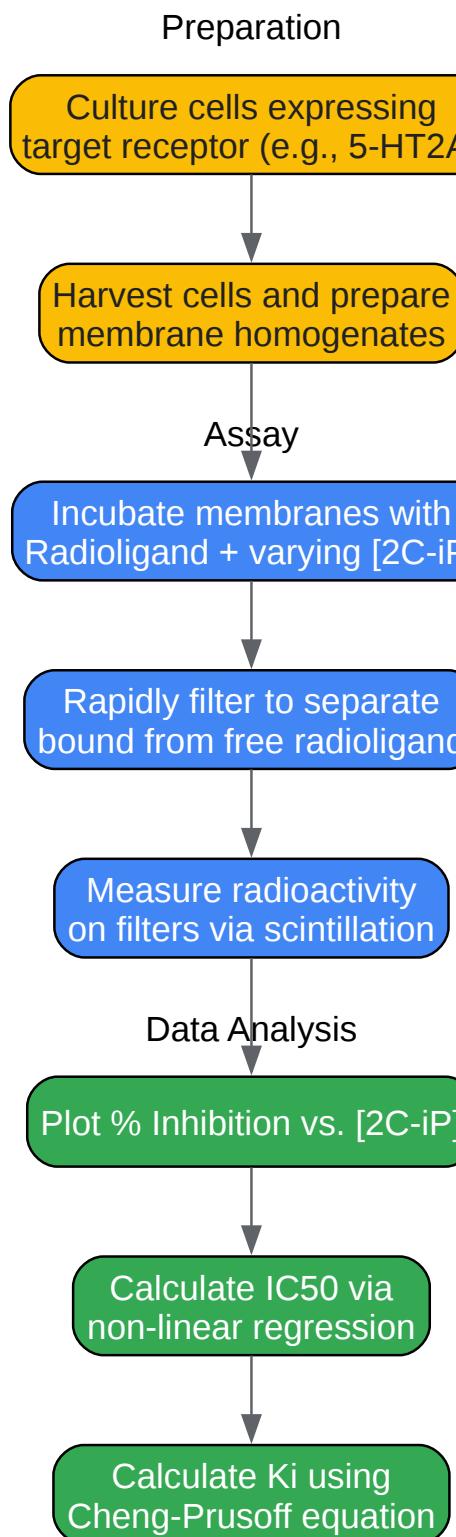
blocked by the selective 5-HT_{2a} antagonist M100,907[2]. It is highly probable that **2C-iP** would also induce this response.

- **Drug Discrimination:** In this paradigm, animals are trained to recognize the subjective effects of a specific drug. Other psychoactive compounds are then tested to see if they "substitute" for the training drug, indicating a shared mechanism of action. Various 2C compounds have been shown to fully substitute for the discriminative stimulus effects of known psychedelics like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].
- **Abuse Potential and Neurotoxicity:** Studies on 2C-C and 2C-P indicate that these compounds can have abuse potential, as demonstrated by conditioned place preference and self-administration behaviors in rodents[8]. At high doses, these compounds were also shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)

The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[2][5]. Cytochrome P450 enzymes appear to play a minor role. This metabolic pathway implies a significant potential for drug-drug interactions. Co-administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and overdose[5].

Appendix: Generalized Experimental Protocols


The following protocols are generalized methodologies based on standard practices in pharmacology for characterizing compounds like **2C-iP**.

This assay quantifies the affinity of a test ligand (e.g., **2C-iP**) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

- **Cell Culture & Membrane Preparation:** HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT_{2a}) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

- Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT_{2a}).
- Competition Binding: A range of concentrations of the unlabeled test compound (**2C-iP**) is added to the wells.
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The K_i (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

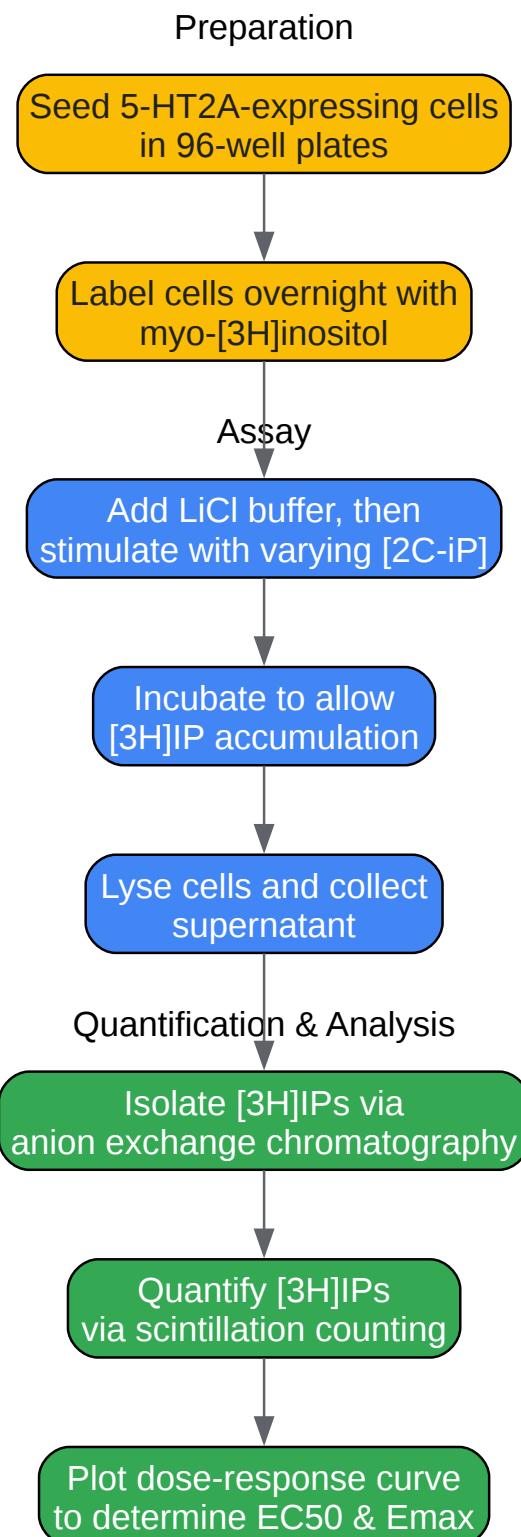

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for a radioligand binding assay.

This assay measures the functional potency (EC_{50}) and efficacy of a compound at a Gq-coupled receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP₁).

Methodology:

- Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT_{2a}) are seeded in 96-well plates.
- Labeling: Cells are incubated overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
- Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A range of concentrations of the test agonist (**2C-iP**) is then added.
- Incubation: The cells are incubated to allow for receptor activation and subsequent accumulation of [³H]IPs.
- Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The cell lysates containing the accumulated [³H]IPs are collected.
- Purification: The [³H]IPs are separated from the free [³H]inositol using anion exchange chromatography columns.
- Scintillation Counting: The amount of eluted [³H]IPs is quantified using a liquid scintillation counter.
- Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist concentration] and fitted to a sigmoidal dose-response curve to determine the EC_{50} (potency) and E_{max} (efficacy) relative to a reference full agonist like serotonin.

[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for an inositol phosphate accumulation assay.

This in vivo assay measures the frequency of a specific head movement in mice or rats, which is a behavioral proxy for 5-HT_{2a} receptor-mediated psychedelic effects.

Methodology:

- Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility and testing room conditions.
- Drug Administration: Animals are divided into groups and administered various doses of the test compound (e.g., **2C-iP**) or vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be administered prior to the agonist.
- Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
- Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated system using a head-mounted magnet and a magnetometer coil can be used for objective quantification[2].
- Data Analysis: The total number of head twitches per group is averaged. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the drug dose compared to the vehicle control. A dose-response curve can be generated to determine the ED₅₀ for inducing the HTR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. unodc.org [unodc.org]

- 3. unodc.org [unodc.org]
- 4. Generation of 2C-like mouse embryonic stem cells in vivo to evaluate developmental potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Pharmacological Profile of 2C-iP: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593377#pharmacological-profile-of-2c-ip\]](https://www.benchchem.com/product/b593377#pharmacological-profile-of-2c-ip)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

